![molecular formula C10H11NO2 B1354551 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 10514-70-2](/img/structure/B1354551.png)
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Übersicht
Beschreibung
“2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” is a heterocyclic compound . It is a derivative of benzoxazine and serves as a building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
The synthesis of “2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” has been reported in the literature . It has been synthesized by simple esterification reaction of hydroxyl containing benzoxazine (B–OH) with methacryloyl chloride . It has also been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” is represented by the empirical formula C10H11NO2 . Its molecular weight is 177.20 . The SMILES string representation is CC1©Oc2ccccc2NC1=O .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” include its solid form and its standard molar enthalpy of formation and tautomerization energy of its tautomers has been evaluated by calorimetric and computational methods .Wissenschaftliche Forschungsanwendungen
1. Application in Organic Solar Cells
- Summary of the Application : 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is used as an electron-deficient unit in the creation of small molecules for organic solar cells .
- Methods of Application : The molecule is used in a Donor-Acceptor-Donor (D-A-D) type of conjugated small molecules, where it acts as an electron-deficient unit. The other components of the molecule include benzo[1,2-b;3,4-b’]dithiophene (BDT) as an electron-rich unit .
- Results or Outcomes : The device comprising this molecule with PCBM showed a VOC of 0.62 V, a JSC of 1.69 mA/cm2, and a fill factor (FF) of 0.27, giving a power conversion efficiency of 0.28% .
2. Application in Synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones
- Summary of the Application : 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is used in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Methods of Application : The synthesis is catalyzed by TFA and involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Results or Outcomes : The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups. The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .
3. Application in Synthesis of 2-Arylbenzothiazoles
- Summary of the Application : 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is used in the synthesis of 2-arylbenzothiazoles and 3-aryl-2H-benzo[b][1,4]benzoxazin-2-ones by the reaction of α-arylglyoxylic acid with o-aminothiophenol .
- Methods of Application : The reaction is promoted by Niobium and uses ammonium niobium oxalate (ANO) as the catalyst. The reaction time can be reduced from hours to few minutes when ultrasound is used as an alternative energy source .
- Results or Outcomes : The method affords the title compounds in good yields and selectivity .
4. Application in Synthesis of Conjugated Polymers for OPVs
- Summary of the Application : A new accepter unit, 5,6-difluoro-2,2-dimethyl-2H-benzo[d]imidazole, was prepared and utilized for the synthesis of the conjugated polymers containing electron donor–acceptor pair for Organic Photovoltaics (OPVs) .
- Methods of Application : The new semiconducting copolymer with dioctyloxybenzodithiophene, as the electron-rich unit, and difluoro-dimethyl-2H-benzoimidazole, as the electron-deficient unit, was synthesized by Stille polymerization .
- Results or Outcomes : The new conjugated polymers containing a new type of acceptor, dimethyl-2H-benzimidazole, have been reported to show good solubility due to two methyl chains of acceptor moieties .
5. Application in Synthesis of 2-Arylbenzothiazoles
- Summary of the Application : 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is used in the synthesis of 2-arylbenzothiazoles and 3-aryl-2H-benzo[b][1,4]benzoxazin-2-ones by the reaction of α-arylglyoxylic acid with o-aminothiophenol .
- Methods of Application : The reaction is promoted by Niobium and uses ammonium niobium oxalate (ANO) as the catalyst. The reaction time can be reduced from hours to few minutes when ultrasound is used as an alternative energy source .
- Results or Outcomes : The method affords the title compounds in good yields and selectivity .
6. Application in Synthesis of Conjugated Polymers for OPVs
- Summary of the Application : A new accepter unit, 5,6-difluoro-2,2-dimethyl-2H-benzo[d]imidazole, was prepared and utilized for the synthesis of the conjugated polymers containing electron donor–acceptor pair for Organic Photovoltaics (OPVs) .
- Methods of Application : The new semiconducting copolymer with dioctyloxybenzodithiophene, as the electron-rich unit, and difluoro-dimethyl-2H-benzoimidazole, as the electron-deficient unit, was synthesized by Stille polymerization .
- Results or Outcomes : The new conjugated polymers containing a new type of acceptor, dimethyl-2H-benzimidazole, have been reported to show good solubility due to two methyl chains of acceptor moieties .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)9(12)11-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRUKUQEIHJTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442374 | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one | |
CAS RN |
10514-70-2 | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

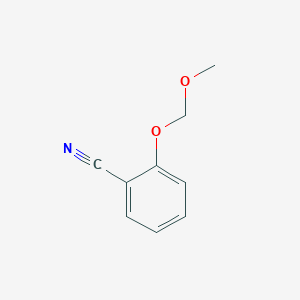

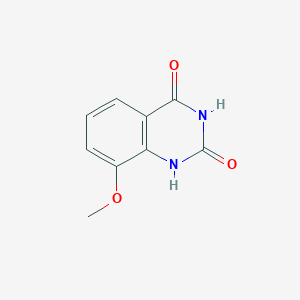
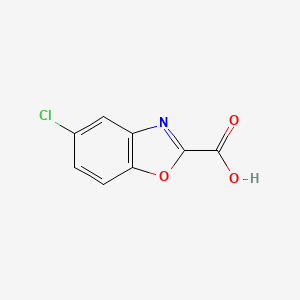


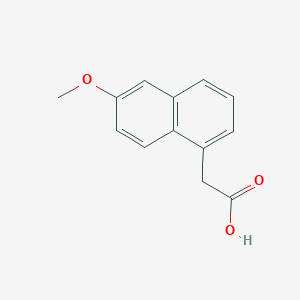
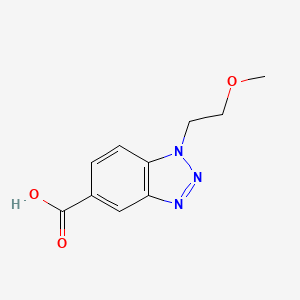
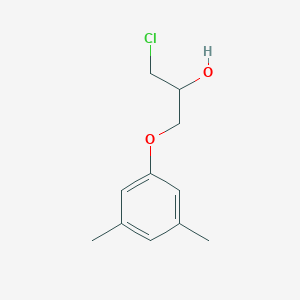
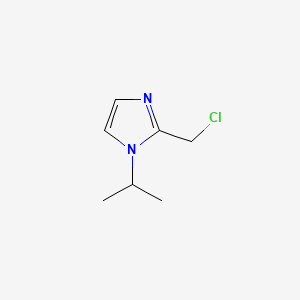
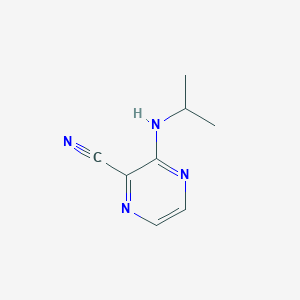
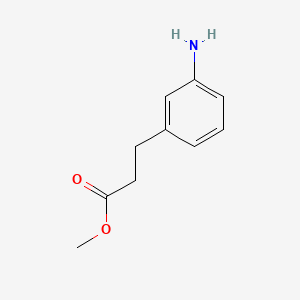
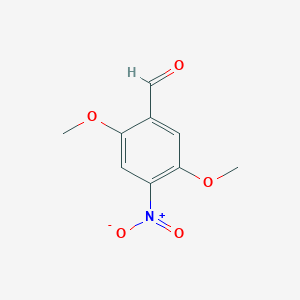
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)